Niaprazine is a sedative-hypnotic drug belonging to the phenylpiperazine group. It has been used since the early 1970s in several European countries, including France, Italy, and Luxembourg, for the treatment of sleep disturbances. Due to its favorable safety profile and lack of abuse potential, it is commonly prescribed to children and adolescents .
Niaprazine’s chemical formula is C20H25FN4O, and its molecular weight is approximately 356.45 g/mol. The compound consists of a pyridine ring, a piperazine ring, and a carboxamide group. The fluorine substitution on the phenyl ring contributes to its pharmacological properties .
Niaprazine is a chemical compound classified under the piperazine derivatives. It is primarily recognized for its sedative and anxiolytic properties, functioning as a 5-hydroxytryptamine receptor antagonist. Niaprazine has been utilized in clinical settings, particularly for the treatment of sleep disorders and anxiety, by inhibiting the action of histamine and modulating serotonin levels in the brain .
The synthesis of Niaprazine typically involves several chemical reactions, starting from basic piperazine derivatives. The most common synthetic route includes the reaction of 1-(4-fluorophenyl)-piperazine with various acylating agents to form the desired compound.
Niaprazine has a complex molecular structure characterized by its piperazine core, which is linked to aromatic groups. The molecular formula is , indicating it contains two nitrogen atoms within its structure.
Niaprazine undergoes various chemical reactions that can affect its pharmacological properties:
Niaprazine's mechanism of action primarily involves antagonism at serotonin receptors (specifically 5-HT2 receptors) and histamine H1 receptors:
Research indicates that Niaprazine's effects can lead to alterations in serotonin turnover rates, enhancing its therapeutic profile for sleep disorders .
Niaprazine has several scientific uses:
Niaprazine (NIA), chemically designated as N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide, was developed in the early 1970s as a sedative-hypnotic agent. Marketed under the trade name Nopron, it gained clinical traction in several European countries (including France, Italy, and Luxembourg) for managing sleep disturbances, particularly in pediatric and adolescent populations [7]. Its favorable safety profile and lack of abuse potential distinguished it from contemporaneous sedatives like benzodiazepines. Early clinical studies demonstrated efficacy in reducing sleep latency and nocturnal awakenings in children with behavioral sleep disorders, establishing it as a well-tolerated alternative to more potent hypnotics [7] [9]. Despite its withdrawal from the U.S. market due to hepatotoxicity concerns, it remained available in other jurisdictions for off-label use in anxiety-related conditions.
Niaprazine belongs to the phenylpiperazine class of compounds, characterized by a core piperazine ring linked to a fluorophenyl group (Fig. 1). Piperazine derivatives exhibit diverse pharmacological actions, ranging from anthelmintic to psychoactive properties, mediated through modulation of monoaminergic neurotransmission [4] [9]. Unlike first-generation antihistamines, Niaprazine’s primary mechanism is not histamine (H1) or muscarinic receptor antagonism (Ki >1 μM). Instead, it acts as a potent and selective antagonist of serotonin 5-HT2A receptors (Ki = 75 nM) and α1-adrenergic receptors (Ki = 86 nM), with moderate affinity for α2-adrenergic receptors (Ki = 730 nM) [7] [1]. This receptor signature aligns it with atypical anxiolytics that target limbic and cortical excitability rather than GABAergic inhibition.
Recent geopolitical, social, and health crises have amplified global stress burdens, reigniting interest in repurposing existing drugs with favorable safety profiles. Niaprazine has garnered renewed attention for its potential as an anti-stress agent, driven by preclinical evidence of anxiolytic efficacy without significant sedation or motor impairment [1] [4]. Contemporary research focuses on its applicability in chronic stress models and comorbid anxiety disorders, positioning it as a candidate for "re-emerging pharmacotherapy" in mental health [1]. Studies now prioritize elucidating its behavioral and synaptic effects using advanced neurochemical and video-tracking methodologies, marking a shift from historical sleep-focused applications to broader stress-related indications [1] [2].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9